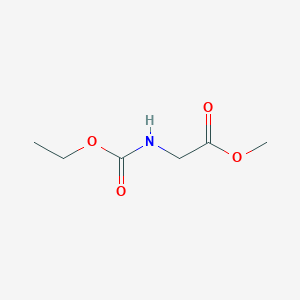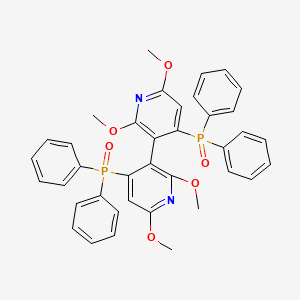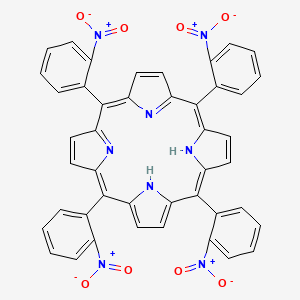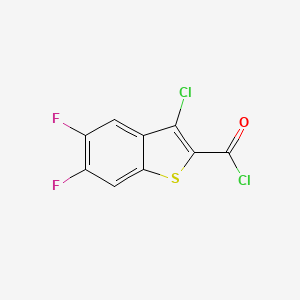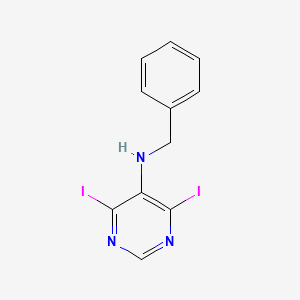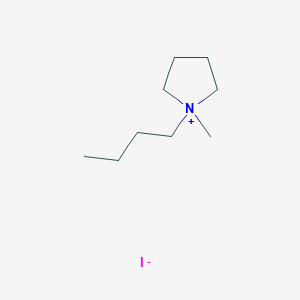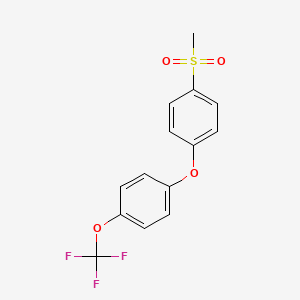
1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene
Übersicht
Beschreibung
1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene is an organic compound that features both trifluoromethoxy and methylsulfonyl functional groups attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene has several scientific research applications, including:
Pharmaceuticals: Potential use as a building block for the synthesis of drug candidates with anti-inflammatory, anti-cancer, or antimicrobial properties.
Agrochemicals: Use in the development of herbicides, fungicides, or insecticides.
Materials Science: Incorporation into polymers or coatings to impart unique properties such as increased thermal stability or chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-(Trifluoromethoxy)phenol: This can be achieved by reacting 4-hydroxybenzotrifluoride with a suitable base such as sodium hydroxide.
Etherification: The 4-(Trifluoromethoxy)phenol is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like potassium carbonate to form the desired ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Wirkmechanismus
The mechanism of action of 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In agrochemicals, it may inhibit key metabolic pathways in pests or pathogens, leading to their control or eradication.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenoxy)-4-(methylsulfonyl)benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(4-(Trifluoromethyl)phenoxy)-4-(methylsulfonyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(4-methylsulfonylphenoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4S/c1-22(18,19)13-8-6-11(7-9-13)20-10-2-4-12(5-3-10)21-14(15,16)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXILSHMIAKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437780 | |
| Record name | 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286844-91-5 | |
| Record name | 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)

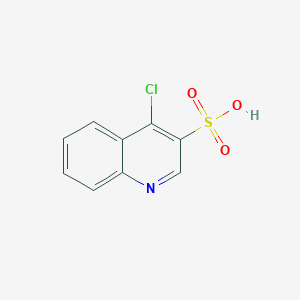


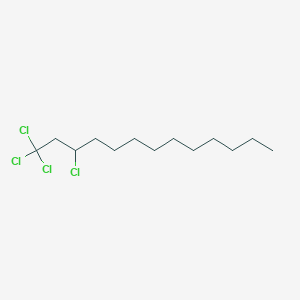
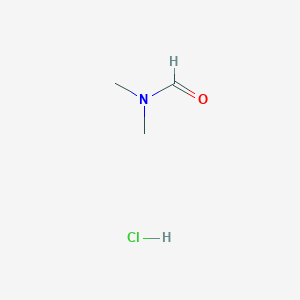
![N-[Bis(methylthio)methylene]glycine ethyl ester](/img/structure/B1625244.png)
